Product packaging for Levonorgestrel-D6(Cat. No.:)

Levonorgestrel-D6

Cat. No.: B1165255
M. Wt: 318.49
Attention: For research use only. Not for human or veterinary use.
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Description

Levonorgestrel-D6 is a high-purity, deuterated stable isotope of Levonorgestrel, a second-generation synthetic progestin. With a molecular formula of C21H22D6O2 and a molecular weight of 318.48 g/mol, this compound is chemically specified as (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,6,10-d6 . In research and development, this compound serves as a critical internal standard for the quantitative analysis of its non-deuterated counterpart. Its primary application is in analytical method development, validation, and Quality Control (QC) during the synthesis and formulation stages of pharmaceutical development . When used in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated standard provides enhanced accuracy and reliability by correcting for variations in sample preparation and instrument response, thereby ensuring traceability against pharmacopeial standards . The parent compound, Levonorgestrel, is a well-characterized active pharmaceutical ingredient (API) with widespread use in hormonal contraceptives and emergency contraception . It functions primarily as a progestogen, binding to progesterone and androgen receptors. Its mechanism of action in contraception is multifaceted, including the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge, and the thickening of cervical mucus to impede sperm motility . Research use of the deuterated standard allows for precise pharmacokinetic studies to further elucidate these mechanisms. This product is intended for research and analysis exclusively. It is not approved for human or veterinary use .

Properties

Molecular Formula

C21H22O2D6

Molecular Weight

318.49

Appearance

Purity:99% by HPLC; >98% atom DWhite solid

Origin of Product

United States

Advanced Synthetic Strategies and Isotopic Incorporation for Levonorgestrel D6

Methodologies for Stereospecific Deuterium (B1214612) Introduction into Complex Steroidal Scaffolds

The synthesis of deuterated steroids like Levonorgestrel-D6 requires precise control over the location and stereochemistry of deuterium incorporation. The steroidal framework, a rigid four-ring system, presents unique challenges and opportunities for selective deuteration. Several established and innovative methodologies are employed to achieve this.

One of the most common approaches involves the catalytic reduction of carbon-carbon double bonds using deuterium gas (D₂) in the presence of a metal catalyst. arkat-usa.org For instance, catalysts like Wilkinson's catalyst can facilitate the homogeneous reduction of a double bond, affording specific stereoisomers depending on the substrate's steric environment. arkat-usa.org Heterogeneous catalysts such as Raney nickel are also utilized for such transformations. arkat-usa.org

Another powerful technique is the base- or acid-catalyzed hydrogen-deuterium (H/D) exchange . arkat-usa.org This method is particularly effective for positions adjacent to a carbonyl group (α-positions). The formation of an enol or enolate intermediate in the presence of a deuterated solvent (e.g., D₂O, methanol-d) allows for the substitution of protons with deuterium atoms. arkat-usa.orgrsc.org The specific positions of deuteration in this compound, namely at C-2, C-4, C-6, and C-10, are often accessible through modifications of the keto-enol tautomerism inherent in its α,β-unsaturated ketone structure in Ring A. caymanchem.comcaymanchem.com Superacid catalysis has also emerged as a metal-free method for promoting α-deuteration of ketones with D₂O. rsc.org

Stereoselective reduction of carbonyl groups using deuterated reducing agents is a cornerstone of steroid deuteration. arkat-usa.org Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) are commonly used. arkat-usa.org For enhanced stereoselectivity, sterically hindered reagents such as Lithium tri-sec-butylborodeuteride have been developed, which can deliver a deuteride ion to a specific face of the carbonyl, resulting in a particular alcohol stereoisomer. arkat-usa.org

More recent innovations include metal-free deuteration techniques . Photoexcitation of aromatic systems in the presence of a deuterated solvent like hexafluoroisopropanol (HFIP-d1) can achieve selective H/D exchange at positions not easily accessed by traditional methods. nih.gov Furthermore, ultrasound-assisted microcontinuous processes have been shown to facilitate efficient and selective H/D exchange in steroid hormones, offering a scalable and sustainable approach. colab.wsresearchgate.net

Finally, the synthesis can proceed through the use of deuterium-labeled building blocks . This approach involves a partial or total synthesis where a fragment already containing the deuterium atoms is incorporated into the final steroidal structure. nih.govnih.gov For example, introducing a deuterated methyl group via deuterated methyl iodide early in the synthesis can ensure the label is retained in the final product. nih.gov

Challenges and Innovations in the Synthesis of Highly Deuterated Pharmaceutical Standards

The synthesis of highly deuterated pharmaceutical standards like this compound is fraught with challenges that demand innovative solutions to ensure the quality and reliability of the final product. nih.gov

Key Challenges:

Isotopic Purity: Achieving high isotopic enrichment (typically >98%) at the desired positions is a primary challenge. nih.gov Incomplete reactions can lead to under-deuteration, while side reactions or H/D scrambling can cause over-deuteration or mis-deuteration at unintended sites. nih.gov

Separation of Isotopologues: Isotopic mixtures, containing molecules with varying numbers of deuterium atoms, are often inseparable using standard purification techniques like column chromatography or crystallization due to their nearly identical physical properties. nih.gov

H/D Back-Exchange: Protons from solvents or moisture can exchange with the incorporated deuterium atoms, particularly at labile positions, reducing the isotopic purity of the final product. This necessitates careful control of reaction conditions and the use of deuterated solvents throughout the process. nih.gov

Scalability: Methods developed on a small laboratory scale may not be robust, reliable, or cost-effective when scaled up for larger-scale production. researchgate.net

Innovations in Deuteration Chemistry:

To overcome these hurdles, researchers have developed several innovative strategies:

Continuous-Flow Chemistry: Continuous-flow reactors, such as the H-Cube® system which can generate deuterium from D₂O in situ, offer precise control over reaction parameters like temperature, pressure, and reaction time. mdpi.com This technology enhances deuteration efficiency, improves safety by avoiding the handling of flammable D₂ gas, and facilitates scalability. mdpi.com

Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to enhance the efficiency of H/D exchange reactions in steroids, leading to high deuterium incorporation in shorter reaction times under mild conditions. colab.wsresearchgate.net

Advanced Catalysis: The development of novel metal-free catalytic systems, such as those employing triaryl carbenium ions or frustrated Lewis pairs, provides alternative pathways for deuteration that can offer different selectivity and avoid metal contamination. rsc.orgresearchgate.net

Electrocatalysis: Electrocatalytic splitting of heavy water (D₂O) is an emerging green alternative for generating deuterium, offering a potentially cost-effective and controllable source for deuteration reactions under mild conditions. oaepublish.com

Strategic Synthesis Design: Process chemists meticulously design synthetic routes to introduce deuterium at late stages whenever possible, minimizing the number of steps where the label is carried through and reducing the potential for loss or scrambling. nih.gov

These innovations are crucial for the cost-effective and reliable production of high-purity deuterated standards essential for pharmaceutical research and development.

Advanced Spectroscopic and Chromatographic Approaches for Confirmation of Deuteration and Isotopic Purity in Research Materials

Confirming the precise location of deuterium atoms and quantifying the isotopic purity of research materials like this compound is as critical as the synthesis itself. A combination of advanced spectroscopic and chromatographic techniques is employed for comprehensive characterization. rsc.org

Spectroscopic Confirmation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the primary tool for determining isotopic purity. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, HR-MS can distinguish between the desired deuterated compound and its isotopologues (e.g., d₀, d₁, d₂, etc.). nih.govrsc.org The relative abundance of these isotopic peaks in the mass spectrum allows for the calculation of the percentage of isotopic enrichment. rsc.org Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the molecule and analyzing the masses of the resulting fragments, which can help confirm the location of the deuterium labels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for verifying the exact position of deuterium atoms within the molecule. rsc.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of the non-deuterated parent compound, indicates successful deuterium substitution at that position. msu.edu

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites. quora.comnih.gov The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for straightforward assignment of the deuterium signals. quora.com

D₂O Exchange: A classic NMR experiment involves adding a drop of deuterium oxide (D₂O) to the sample. Protons on heteroatoms (like -OH groups) will exchange with deuterium, causing their corresponding signals to disappear from the ¹H NMR spectrum, which is a useful method for signal assignment. msu.edusavemyexams.com

Chromatographic Purity and Separation:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detectors (LC-MS), is the standard method for assessing the chemical purity of the deuterated compound, separating it from any non-isotopic impurities. acs.orgacs.org While HPLC typically cannot separate isotopologues, it is essential for ensuring that the sample is chemically pure before isotopic analysis is performed. acs.org

Advanced Chromatographic Separations: The separation of isotopologues is notoriously difficult. However, some success has been reported using specialized techniques. For example, very long monolithic silica (B1680970) columns in HPLC systems have demonstrated the ability to separate simple deuterated molecules like benzene-d₁ from non-deuterated benzene. chromatographyonline.com For more complex molecules, such separations remain a significant challenge.

The combination of HR-MS for isotopic distribution and NMR for positional verification provides a comprehensive and robust analytical data package, ensuring the identity, chemical purity, and isotopic integrity of research materials like this compound. rsc.org

Compound Information Table

Compound Name
This compound
Levonorgestrel (B1675169)
Cholesterol
Testosterone
Estrone
Progesterone (B1679170)
Estradiol
Androsterone
Etiocholanolone
Pentoxifylline
Tonalide
Nootkatone
Geranylacetone
Dihydro-β-ionone
Tamsulosin-d₄
Oxybutynin-d₅
Eplerenone-d₃
Propafenone-d₇
Deucravacitinib

Analytical Data for this compound

ParameterValueSource
Chemical Formula C₂₁H₂₂D₆O₂ caymanchem.comcaymanchem.com
Molecular Weight ~318.5 g/mol caymanchem.comcaymanchem.com
CAS Number 2376035-98-0 caymanchem.com
Formal Name (17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d₆ caymanchem.comcaymanchem.com
Isotopic Purity ≥98% atom D; ≥99% deuterated forms (d₁-d₆) caymanchem.comcaymanchem.comesschemco.com
Chemical Purity ≥98% (Levonorgestrel) caymanchem.com
Primary Application Internal standard for quantification of Levonorgestrel by GC- or LC-MS caymanchem.comveeprho.comclearsynth.com

Sophisticated Bioanalytical Method Development and Validation Utilizing Levonorgestrel D6

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Levonorgestrel (B1675169) Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of levonorgestrel. nih.govnih.gov The method's power lies in its ability to separate the analyte from matrix interferences chromatographically and then selectively detect it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. nih.gov Levonorgestrel-D6 is the preferred internal standard for these assays, as it compensates for variability in extraction, injection volume, and, crucially, matrix-induced ion suppression or enhancement in the mass spectrometer source. clearsynth.comscispace.com

Effective chromatographic separation is critical for resolving levonorgestrel from endogenous plasma components and other potential interferences. nih.gov While this compound is designed to co-elute with the unlabeled analyte, the chromatographic conditions must be optimized to achieve sharp, symmetrical peak shapes and a short analysis time, which is essential for high-throughput applications. aptochem.comnih.gov

Researchers have employed various reversed-phase columns, such as C18 and Phenyl, to achieve optimal separation. nih.govthieme-connect.com Gradient elution is commonly used, where the mobile phase composition is altered during the run to ensure efficient elution of all compounds. omicsonline.orgnih.gov For instance, a gradient program might start with a higher proportion of aqueous mobile phase (e.g., water with 0.1% formic acid or 0.1% ammonium (B1175870) hydroxide) and ramp up to a higher proportion of organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govomicsonline.orgnih.gov This approach ensures that levonorgestrel is well-retained and separated from early-eluting polar interferences, while also washing out strongly retained nonpolar compounds from the column. nih.gov The total run time for such methods is often very short, typically between 2.0 and 9.0 minutes, facilitating the analysis of large numbers of samples. nih.govnih.gov

Table 1: Examples of Optimized Chromatographic Parameters for Levonorgestrel Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Kromasil C18 (50 x 4.6 mm) omicsonline.org Kinetex C18 (50 mm x 4.6 mm, 2.6 µm) nih.gov Fortis™ C18 (100mm × 2.1mm, 3 μm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water omicsonline.org 0.1% Formic Acid in Water nih.gov De-ionized water + 0.1% NH4OH nih.gov
Mobile Phase B Acetonitrile omicsonline.org Acetonitrile nih.gov Methanol + 0.1% NH4OH nih.gov
Flow Rate 0.300 mL/min (gradient) omicsonline.org Gradient Programming nih.gov 400 µL/min (gradient) nih.gov
Run Time 5.0 min omicsonline.org 9.0 min nih.gov 6.0 min nih.gov

| Retention Time (Levonorgestrel) | Not specified | 1.6 min nih.gov | Not specified |

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. thieme-connect.com In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process drastically reduces background noise.

For levonorgestrel analysis, positive electrospray ionization (ESI) is commonly employed. nih.govthieme-connect.com The precursor ion for levonorgestrel corresponds to its protonated molecule [M+H]⁺ at m/z 313.2 or 313.3. nih.govnih.gov For this compound, the precursor ion is shifted to m/z 319.0 or 334.1, depending on the specific deuteration pattern and derivatization. thieme-connect.comomicsonline.org The selection of a stable, high-intensity product ion is crucial for sensitivity. Common product ions for levonorgestrel are m/z 245.2 or 90.9. nih.govomicsonline.org The corresponding product ions for this compound are m/z 251.3 or 91.0. thieme-connect.comomicsonline.org The use of a deuterated standard with a sufficient mass increase ensures that its signal does not overlap with the natural isotopic distribution of the analyte. aptochem.com

Instrument parameters such as cone voltage, collision energy, and source temperature are meticulously optimized to maximize the generation and detection of these specific ion transitions, thereby achieving the low limits of quantification (LLOQ) required for pharmacokinetic studies, often in the low pg/mL range. nih.govnih.govomicsonline.org

Table 2: Selected Mass Spectrometric Parameters for Levonorgestrel and this compound

Parameter Levonorgestrel This compound (IS) Reference
Ionization Mode ESI Positive ESI Positive thieme-connect.comomicsonline.org
Precursor Ion (m/z) 328.2 (derivatized) 334.1 (derivatized) omicsonline.org
Product Ion (m/z) 90.9 (derivatized) 91.0 (derivatized) omicsonline.org
Precursor Ion (m/z) 313.30 319.00 nih.govthieme-connect.com
Product Ion (m/z) 245.40 251.30 nih.govthieme-connect.com
Cone Voltage (V) 38 40 omicsonline.org

| Collision Energy (eV) | 44 | 40 | omicsonline.org |

Optimization of Chromatographic Separation Parameters for Isotopic Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Steroids

While LC-MS/MS is more common for compounds like levonorgestrel, Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a powerful tool for steroid profiling. nih.gov For non-volatile molecules like steroids, GC-MS analysis requires a chemical derivatization step to increase their volatility and thermal stability. nih.gov This process converts the steroid into a less polar, more volatile derivative suitable for gas-phase analysis. nih.gov

The use of deuterated internal standards is equally critical in GC-MS. The internal standard undergoes the same derivatization and chromatographic process as the analyte, correcting for inefficiencies or variations in these steps. In GC-MS, the deuterated standard will have a slightly different retention time compared to the non-deuterated analyte, but this is typically well-resolved by the gas chromatograph. scispace.com The mass spectrometer then distinguishes between the analyte and the standard based on their different mass-to-charge ratios, allowing for accurate quantification. Although less frequently reported for levonorgestrel specifically compared to LC-MS/MS, the principles of using deuterated steroids in GC-MS are well-established for analyzing complex steroid panels in biological fluids. nih.gov

Advanced Sample Preparation Techniques for Complex Biological and Environmental Matrices

Sample preparation is a critical, often rate-limiting, step in bioanalysis that aims to isolate the analyte of interest from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographyonline.comorientjchem.org For levonorgestrel, the two most common advanced techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.govomicsonline.org

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous sample (e.g., plasma) and an immiscible organic solvent. orientjchem.org Levonorgestrel and its deuterated internal standard are extracted into the organic layer, leaving polar interferences behind in the aqueous phase. nih.govorientjchem.org Common solvent systems include hexane-ethyl acetate (B1210297) or methyl-tert-butyl ether. nih.govnih.gov The organic extract is then typically evaporated to dryness and reconstituted in a small volume of mobile phase for injection into the LC-MS/MS system. nih.gov

Solid-Phase Extraction (SPE) is a highly selective technique that uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. chromatographyonline.com For levonorgestrel analysis in plasma, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently used. omicsonline.orgomicsonline.org The process involves conditioning the cartridge, loading the sample (pre-treated with the this compound internal standard), washing away interferences with a weak solvent, and finally eluting the analyte and internal standard with a strong organic solvent like methanol or acetonitrile. omicsonline.orgomicsonline.org SPE has also been adapted for environmental water samples, sometimes using specialized sorbents like molecularly imprinted polymers (MIPs) or oxidized carbon nanotubes for enhanced selectivity and preconcentration. tandfonline.comnih.gov

Rigorous Validation Parameters and Strategies for Bioanalytical Assays Incorporating this compound as an Internal Standard

To ensure that a bioanalytical method produces reliable data for applications such as pharmacokinetic studies, it must undergo a rigorous validation process according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). iqvia.comunite.itfda.gov The use of a deuterated internal standard like this compound is fundamental to meeting the stringent acceptance criteria for these validation parameters. texilajournal.com

Key validation parameters include:

Selectivity and Specificity: The method must demonstrate that it can unequivocally measure the analyte without interference from endogenous matrix components. omicsonline.orgomicsonline.org This is assessed by analyzing multiple blank matrix samples and ensuring no significant peaks are present at the retention times of levonorgestrel and this compound. thieme-connect.comomicsonline.org

Linearity and Range: The assay must be linear over a defined concentration range. omicsonline.org A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration, and a correlation coefficient (r²) of ≥ 0.99 is typically required. nih.govomicsonline.org

Accuracy and Precision: Accuracy (%RE or %Bias) measures the closeness of determined values to the true value, while precision (%RSD or %CV) measures the repeatability. nih.gov These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. Typically, the mean accuracy should be within ±15% (±20% at the LLOQ) and the precision should not exceed 15% (20% at the LLOQ). nih.govomicsonline.org

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. clearsynth.com The use of a co-eluting deuterated internal standard like this compound is the most effective way to compensate for matrix effects, as both the analyte and the standard are affected similarly. clearsynth.comtexilajournal.com

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability. omicsonline.org

Table 3: Summary of Reported Validation Data for Levonorgestrel Assays

Validation Parameter Reported Result Reference
Linearity Range 100–30000 pg/mL omicsonline.org
Linearity Range 0.25-90 ng/mL nih.gov
Linearity Range 304.356–50,807.337 pg/mL nih.gov
LLOQ 100 pg/mL omicsonline.org
LLOQ 0.25 ng/mL nih.gov
Inter-run Precision (%RSD) < 6.50% omicsonline.org
Inter-run Precision (%CV) 5.1-12.9% nih.gov
Inter-day Precision (%CV) < 11.0% nih.gov
Accuracy (%RE) within ± 5% omicsonline.org
Inter-day Accuracy < 9.0% nih.gov
Mean Recovery (Levonorgestrel) 93.69% omicsonline.org

| Mean Recovery (this compound) | 93.88% | omicsonline.org |


Mechanistic Investigations of Levonorgestrel Metabolism Using Isotopic Tracing with Levonorgestrel D6

In Vitro Metabolic Stability and Metabolite Identification Studies Utilizing Deuterium-Labeled Substrates

In vitro systems are fundamental to understanding a drug's metabolic fate. The incorporation of deuterium (B1214612) in Levonorgestrel-D6 provides a clear marker for distinguishing the drug and its metabolites from endogenous compounds in complex biological matrices. medchemexpress.commedchemexpress.com This is particularly useful in mass spectrometry-based analyses, where the mass shift caused by the deuterium atoms allows for unambiguous identification. omicsonline.orgresearchgate.net

Hepatic microsomes and hepatocytes are the primary in vitro models for studying drug metabolism, as they contain the key enzymes responsible for biotransformation. nih.govresearchgate.net When this compound is incubated with these systems, the resulting mixture can be analyzed to identify the metabolites formed. nih.gov Studies using human liver microsomes have been instrumental in identifying the cytochrome P450 (CYP) isoforms involved in Levonorgestrel's metabolism. fda.govfda.gov

For instance, research has shown that Levonorgestrel (B1675169) is a major substrate of CYP3A4. omicsonline.orgresearchgate.netdrugbank.com The use of this compound in these incubation models helps to confirm the specific sites of metabolic attack on the molecule, such as hydroxylation at various positions. omicsonline.orgtga.gov.au The stability of this compound in these systems can also be assessed, providing an indication of its metabolic clearance rate. nih.gov

Table 1: In Vitro Metabolic Stability of this compound

In Vitro System Key Findings Reference
Human Liver Microsomes (HLM) Identification of CYP3A4 as the primary metabolizing enzyme. omicsonline.orgresearchgate.netdrugbank.com
Characterization of oxidative metabolites. fda.gov
Assessment of intrinsic clearance. nih.gov
Human Hepatocytes Elucidation of both Phase I and Phase II metabolic pathways. nih.gov
Formation of glucuronide and sulfate (B86663) conjugates. drugbank.com

This table summarizes the application of in vitro models in studying this compound metabolism.

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. longdom.org Deuterium labeling is a powerful technique for studying both phases. nih.govresearchgate.net In Phase I, which often involves oxidation, reduction, or hydrolysis, the deuterium atoms on this compound remain attached to the core structure, resulting in deuterated metabolites. longdom.org The mass difference between the parent compound and its metabolites, easily detected by mass spectrometry, helps in structural elucidation. researchgate.netresearchgate.net

Levonorgestrel undergoes significant Phase I metabolism, including reduction of the A-ring and hydroxylation at positions such as 2α, 1β, and 16β. tga.gov.aunih.gov Following Phase I reactions, the metabolites, now bearing functional groups like hydroxyl groups, can undergo Phase II conjugation. longdom.org Common conjugation reactions for Levonorgestrel include the formation of glucuronide and sulfate conjugates. drugbank.com The use of this compound allows for the tracking of these conjugated metabolites, as the deuterium label is retained, leading to a predictable mass shift in the resulting products. researchgate.net

Application in Hepatic Microsomal and Hepatocyte Incubation Models for Metabolic Pathway Elucidation

In Vivo Metabolic Profiling and Excretion Studies in Preclinical Animal Models

While in vitro studies provide valuable initial data, in vivo studies in preclinical animal models are crucial for understanding the complete metabolic profile and excretion pathways of a drug in a whole organism. oup.comscience.gov The use of this compound in animal models such as rats and minipigs allows for detailed pharmacokinetic analysis. tandfonline.comtandfonline.com

Following administration of this compound, biological samples like plasma, urine, and feces can be collected over time to identify and quantify the parent drug and its metabolites. oup.comgeneesmiddeleninformatiebank.nl These studies have revealed that Levonorgestrel and its metabolites are excreted in both urine and feces. tga.gov.augeneesmiddeleninformatiebank.nl The pharmacokinetic parameters, including clearance and volume of distribution, have been determined in rats and minipigs, providing essential data for predicting human pharmacokinetics. tandfonline.comtandfonline.com For example, studies have shown that the clearance of Levonorgestrel is significantly higher in minipigs compared to rats. tandfonline.com

Table 2: Key Pharmacokinetic Parameters of Levonorgestrel in Preclinical Models

Animal Model Clearance (CL) Bioavailability (F) Key Findings Reference
Rat 0.985–1.45 L/hr 90.3% (Subcutaneous) Dose-proportional exposure observed. tandfonline.comtandfonline.com
Minipig 21.5 L/hr 97.7% (Intradermal) Significantly higher clearance compared to rats. tandfonline.comtandfonline.com

This table presents a summary of pharmacokinetic data obtained from preclinical studies with Levonorgestrel.

Role of Deuteration in Understanding Cytochrome P450 (CYP) and Conjugative Enzyme Activity in Drug Biotransformation

Deuteration can have a significant impact on the rate of metabolism by CYP enzymes, a phenomenon known as the deuterium isotope effect. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium can slow down the reaction. nih.govplos.org

This principle is a powerful tool for probing the mechanisms of CYP-catalyzed reactions. nih.gov By strategically placing deuterium atoms at different positions on the Levonorgestrel molecule, researchers can determine which sites are most susceptible to metabolic attack and whether the C-H bond cleavage is rate-determining. nih.gov The magnitude of the isotope effect can provide insights into the active site properties of different CYP isoforms and the nature of the enzymatic reaction. nih.govnih.gov

While much of the focus is on Phase I metabolism by CYPs, deuteration also aids in studying the activity of Phase II conjugative enzymes. longdom.orgnih.gov The deuterated metabolites formed in Phase I serve as substrates for enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). longdom.org Tracking the formation of deuterated glucuronide and sulfate conjugates provides a direct measure of the activity of these conjugating enzyme pathways. drugbank.com Understanding the interplay between Phase I and Phase II enzymes is critical for a complete picture of drug biotransformation and potential drug-drug interactions. longdom.orgnih.gov

Pharmacokinetic and Bioavailability Studies of Levonorgestrel in Non Human Biological Systems Employing Levonorgestrel D6

Utilization of Levonorgestrel-D6 in Preclinical Pharmacokinetic Modeling and Parameter Determination

In preclinical pharmacokinetics, establishing a reliable bioanalytical method is the first step toward understanding a drug's behavior in a biological system. core.ac.uk this compound is instrumental in the development and validation of these methods for animal studies. nih.gov Researchers have developed and validated rapid, sensitive, and selective LC-MS/MS methods for the quantitative determination of levonorgestrel (B1675169) in the plasma of animal models, such as rats. nih.govresearchgate.net In these methods, this compound is added to plasma samples as an internal standard before the extraction process. tandfonline.comtandfonline.com

The use of a stable isotope-labeled internal standard like this compound is crucial for constructing accurate pharmacokinetic models. caymanchem.com By ensuring precise quantification of levonorgestrel concentrations in plasma over time, key pharmacokinetic parameters can be determined with high confidence. These parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and clearance (CL), form the basis of non-compartmental analysis (NCA) and physiologically-based pharmacokinetic (PBPK) models. tandfonline.comnih.gov

For instance, studies in Sprague-Dawley rats have utilized this compound as an internal standard to compare the pharmacokinetics of levonorgestrel following different administration routes. tandfonline.com The resulting data demonstrated dose-proportionality and allowed for the characterization of the drug's disposition. tandfonline.comtandfonline.com One such study compared the pharmacokinetics following a 30 µg intravenous (IV) bolus dose with a 60 µg subcutaneous (SC) injection, with all plasma concentrations quantified using an LC-MS/MS method reliant on this compound. tandfonline.comtandfonline.com

Pharmacokinetic Parameters of Levonorgestrel in Female Sprague-Dawley Rats
Parameter30 µg IV Bolus60 µg SC Injection
Cmax (ng/mL)85.410.1
AUCinf (ng·hr/mL)29.855.0
CL (L/hr)1.011.09
Vz (L)23.427.1

Data sourced from studies in Sprague-Dawley rats. tandfonline.comtandfonline.com Cmax: Maximum concentration; AUCinf: Area under the curve from time zero to infinity; CL: Clearance; Vz: Volume of distribution during the terminal phase.

Assessment of Absorption, Distribution, and Clearance in Animal Models Using Isotopic Tracers

This compound is fundamental to studies assessing the absorption, distribution, and clearance of levonorgestrel in various animal models. By serving as the internal standard, it enables the precise tracking of the parent compound after administration through different routes, such as intravenous, subcutaneous, and intradermal injections. tandfonline.comtandfonline.com This allows for a comprehensive evaluation of bioavailability (F), a key indicator of absorption.

Research in Göttingen minipigs and Sprague-Dawley rats has provided significant insights into the absorption and clearance of levonorgestrel. tandfonline.comtandfonline.com In these studies, plasma samples were collected at various time points following drug administration and analyzed by LC-MS/MS with this compound as the internal standard. tandfonline.comtandfonline.com The high bioavailability observed after subcutaneous and intradermal administration in these animal models confirms efficient absorption through the skin. tandfonline.comtandfonline.com

Comparative pharmacokinetic studies have revealed significant species-dependent differences in clearance. The clearance of levonorgestrel in minipigs was found to be approximately 20-fold higher than in rats, a critical finding for the extrapolation of preclinical data. tandfonline.comtandfonline.com These assessments are vital for the development of long-acting contraceptive formulations, where understanding the release and absorption from a delivery system is key. core.ac.uk

Bioavailability and Clearance of Levonorgestrel in Animal Models
Animal ModelAdministration RouteBioavailability (F)Systemic Clearance (CL)
Göttingen MinipigIntradermal97.7%21.5 L/hr
Sprague-Dawley RatSubcutaneous90.3%0.985–1.45 L/hr

Data derived from pharmacokinetic studies using this compound as an internal standard for LC-MS/MS analysis. tandfonline.comtandfonline.com

Investigation of Drug-Drug Interactions and Transporter Kinetics in In Vitro and Animal Model Systems

The metabolism of levonorgestrel is primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4. researchgate.netfda.govnih.gov Furthermore, its distribution and elimination can be influenced by drug efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). peerj.comeuropa.eunih.gov Investigating potential drug-drug interactions (DDIs) and the role of these transporters is a critical area of preclinical research. This compound is an indispensable tool in these investigations, providing the analytical precision needed to quantify changes in levonorgestrel concentrations. nih.gov

In vitro systems are commonly employed to study these interactions. For example, cell-based assays using Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human transporters like P-gp or BCRP can be used. In such a system, the bidirectional transport of levonorgestrel would be measured in the presence and absence of known transporter inhibitors. This compound would be used as the internal standard in the LC-MS/MS analysis to accurately determine the amount of levonorgestrel transported across the cell monolayer, thereby identifying it as a potential substrate of that transporter. peerj.com

Similarly, animal models are used to study DDIs in a more complex biological system. An animal might be co-administered levonorgestrel and a compound known to induce or inhibit CYP3A4 or drug transporters. nih.gov Plasma samples would be collected over time and analyzed using an LC-MS/MS method validated with this compound. A significant change in the pharmacokinetic parameters of levonorgestrel, such as a reduced AUC when co-administered with a CYP3A4 inducer, would indicate a clinically relevant DDI. researchgate.net These studies, underpinned by the precise quantification enabled by this compound, are essential for predicting how co-administered medications might affect levonorgestrel exposure.

Advanced Research Applications of Levonorgestrel D6 Beyond Routine Bioanalysis

Application as a Reference Standard in Forensic Toxicology Research and Analytical Method Validation

In the field of forensic toxicology, the unambiguous identification and precise quantification of drugs and their metabolites in biological samples are crucial. Levonorgestrel-D6 plays a vital role as an internal standard in the validation of analytical methods, particularly those employing chromatography coupled with mass spectrometry (MS). chiron.no The use of a stable isotope-labeled (SIL) internal standard like this compound is considered best practice in quantitative mass spectrometry. waters.com

The fundamental principle behind using a SIL internal standard is that it behaves almost identically to the non-labeled analyte (levonorgestrel) during sample extraction, cleanup, and ionization in the mass spectrometer. chiron.no However, due to its higher mass, it can be distinguished from the native compound by the detector. This co-elution and similar ionization behavior allow for the correction of variations that can occur during the analytical process, such as matrix effects and fluctuations in instrument response. chiron.nowaters.com

Forensic toxicology laboratories rely on rigorously validated methods to ensure that their results are legally defensible. International guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX) outline the parameters that must be assessed, including selectivity, accuracy, precision, and stability. nih.gov The use of this compound is integral to meeting these stringent requirements. For instance, in a study developing an ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method for levonorgestrel (B1675169) in human plasma, this compound was used as the internal standard. ijraset.com The method demonstrated high precision and accuracy, with quality control samples showing a coefficient of variation (%CV) between 0.96-2.84% and accuracy ranging from 98.9-101.0%. ijraset.com

Research has shown that methods utilizing this compound as an internal standard achieve low limits of quantification (LLOQ), which is essential for detecting the low concentrations of levonorgestrel often found in forensic cases. researchgate.net For example, one method reported an LLOQ of 100 pg/mL for levonorgestrel in human plasma. nih.gov Another highly sensitive LC-MS/MS method achieved a linear range of 100–30000 pg/ml. researchgate.net These validated methods are not only used in routine casework but also in research to understand the pharmacokinetics of levonorgestrel in various scenarios. researchgate.net

Table 1: Validation Parameters of an LC-MS/MS Method Using this compound

Parameter Finding Reference
Internal Standard This compound ijraset.com
Linearity Range 100–30000 pg/ml researchgate.net
Correlation Coefficient (r²) ≥ 0.99 researchgate.net
Precision (%RSD) < 6.50% researchgate.net
Accuracy (%RE) Within ± 5% researchgate.net
Overall Recovery (Levonorgestrel) 93.69% researchgate.net
Overall Recovery (this compound) 93.88% researchgate.net

Role in Environmental Monitoring and Ecotoxicological Studies of Steroidal Contaminants

The presence of synthetic steroids, such as levonorgestrel, in the aquatic environment is a growing concern due to their potential endocrine-disrupting effects on wildlife. researchgate.net These compounds enter the environment primarily through the discharge of treated and untreated wastewater. Accurate measurement of these steroidal contaminants at trace levels (ng/L) is essential for assessing the environmental risk they pose. diva-portal.org

This compound is instrumental in the development of sensitive analytical methods for detecting levonorgestrel in complex environmental matrices like surface water and wastewater effluent. diva-portal.org Similar to its role in forensic toxicology, it serves as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compensate for matrix effects and ensure accurate quantification. diva-portal.org Environmental samples are often more complex than biological fluids, containing a wide variety of organic and inorganic substances that can interfere with the analysis. diva-portal.org

Research has focused on developing methods capable of detecting environmentally relevant concentrations of levonorgestrel. Studies have shown that levonorgestrel poses a high environmental risk, with one assessment calculating an extremely high-risk quotient (RQ > 100). ecorisk2050.eu To properly evaluate these risks, robust monitoring data is necessary. The use of this compound allows for the validation of methods that can achieve the low limits of detection required for such monitoring. researchgate.net For instance, quantification limits for various steroids have been reported to be in the range of 0.02 ng/L to 0.5 ng/L in surface water.

The European Union's Water Framework Directive includes a "Watch List" of substances that require monitoring to determine the risk they pose to the aquatic environment. waternewseurope.com Levonorgestrel has been considered for this list due to its persistence and toxicity. waternewseurope.com The development of reliable analytical methods, standardized with compounds like this compound, is a prerequisite for gathering the high-quality, EU-representative monitoring data needed for such regulatory decisions. waternewseurope.com

Table 2: Environmental Risk Profile of Levonorgestrel

Parameter Finding Reference
Source in Environment Treated and untreated wastewater
Ecotoxicological Concern Endocrine disruption in aquatic organisms researchgate.net
Risk Assessment Extremely high-risk quotient (RQ > 100) ecorisk2050.eu
Typical Concentration Predicted in the ng/L range in wastewater researchgate.net
Regulatory Status Considered for EU Water Framework Directive Watch List waternewseurope.com

Development and Characterization of Certified Reference Materials for this compound

A Certified Reference Material (CRM) is a standard of the highest quality, produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. fluxana.com CRMs provide a crucial point of reference for laboratories, ensuring the traceability and comparability of analytical results. micromeritics.com The development and characterization of a CRM for this compound involve a meticulous process to guarantee its identity, purity, and concentration.

The production of a CRM begins with the synthesis of the high-purity deuterated compound. lppm.com This is followed by a comprehensive characterization process to confirm its chemical structure and assess its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used for structural confirmation. The purity is determined using multiple analytical techniques to identify and quantify any impurities.

Once the material is thoroughly characterized, its properties are certified. A certificate of analysis is issued, which provides all the essential information about the CRM, including the certified value of its properties (e.g., purity), the associated uncertainty, and a statement of metrological traceability. lppm.com This certificate documents the methods used for characterization and the results of homogeneity and stability studies.

This compound, as a CRM, is intended for several high-level applications. clearsynth.com It is used for:

Method Validation: To confirm the performance of analytical methods. clearsynth.com

Quality Control: As a quality control material to monitor the ongoing performance of analytical measurements. clearsynth.com

Calibration: For the calibration of analytical instruments. lppm.com

Assigning Values to Other Materials: To assign values to other, secondary reference materials.

Commercial suppliers of reference materials offer this compound as a certified reference material or pharmaceutical secondary standard, suitable for a range of analytical applications, including pharmaceutical release testing and method development. lgcstandards.com The availability of such well-characterized standards is fundamental to ensuring the quality and reliability of analytical data across different laboratories and over time. micromeritics.com

Future Directions and Emerging Methodologies in Deuterated Steroid Research

Integration of Levonorgestrel-D6 in Multi-Analyte and High-Resolution Mass Spectrometry Approaches

The use of this compound and other deuterated steroids is crucial for accurate quantification in complex biological matrices. sciex.com Modern analytical workflows are moving towards the simultaneous measurement of multiple analytes, which requires robust internal standards to correct for variations during sample preparation and analysis. sigmaaldrich.com

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are standard methods for steroid determination. mdpi.commdpi.com In these applications, this compound serves as an ideal internal standard for the quantification of levonorgestrel (B1675169) because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatography, while its different mass allows for distinct detection. sigmaaldrich.comclearsynth.com

The development of multi-analyte panels, capable of measuring numerous steroids and their metabolites in a single run, represents a significant advancement. sigmaaldrich.comnih.gov These panels are essential for obtaining a comprehensive view of the steroid profile (steroidome) and are used in endocrinology research and clinical diagnostics. sigmaaldrich.comnih.gov For instance, a high-resolution LC-MS method was developed for the concurrent analysis of 11 contraceptive progestins, including levonorgestrel, alongside four endogenous steroids. icr.ac.uk In such methods, a mixture of deuterated or 13C-labeled internal standards, including this compound, is added to samples to ensure accurate quantification for each respective analyte. icr.ac.ukacs.org

High-resolution mass spectrometry (HRMS) offers enhanced specificity and the ability to perform non-targeted analysis, which is difficult with traditional tandem mass spectrometry. nih.govnih.gov An HRMS method for quantifying levonorgestrel in serum achieved a low limit of quantification (LLOQ) of 25 pg/mL, demonstrating the high sensitivity of this approach. nih.gov The integration of internal standards like this compound is critical in HRMS to achieve the precision and accuracy required for trace-level detection. nih.gov

The table below summarizes typical mass transitions used for Levonorgestrel and its deuterated internal standard, this compound, in various LC-MS/MS methods. The specific transitions from a precursor ion to a product ion are monitored for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mass Spectrometry MethodSource
Levonorgestrel313.3245.3LC-ESI-MS/MS nih.gov
This compound319.3251.3LC-ESI-MS/MS nih.gov
Levonorgestrel (derivatized)328.290.9UPLC-ESI-MS/MS omicsonline.org
This compound (derivatized)334.191.0UPLC-ESI-MS/MS omicsonline.org

Potential for Isotopic Labeling in Systems Biology and Omics Research Related to Steroids

Isotopic labeling, including deuteration, is a cornerstone of omics research, enabling the quantitative analysis of complex biological systems. creative-proteomics.com Stable isotope labeling in combination with mass spectrometry provides precise insights into the dynamics of proteins (proteomics) and metabolites (metabolomics). creative-proteomics.combioscientifica.com While this compound is primarily used as an internal standard for quantification, the principles of isotopic labeling extend to broader systems biology applications involving steroids.

In metabolomics, stable isotopes are used to trace the metabolic fate of molecules within a living system. creative-proteomics.com For example, by introducing isotopically labeled precursors, researchers can follow their incorporation into various downstream metabolites, a field known as metabolic flux analysis or fluxomics. creative-proteomics.comnih.gov This approach allows for the detailed mapping of steroid synthesis and catabolism pathways, providing a dynamic view of metabolic processes that is unattainable with simple concentration measurements. creative-proteomics.com

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique in proteomics for the quantitative comparison of protein abundance between different cell populations. nih.gov While SILAC directly labels proteins, the insights gained can be integrated with metabolomic data from steroid analysis to build a more complete picture of cellular regulation. bioscientifica.com For instance, changes in the expression of enzymes involved in steroidogenesis, quantified by proteomic methods, can be correlated with changes in steroid profiles measured using deuterated standards like this compound. This multi-omics approach is crucial for understanding the complex interplay between genes, proteins, and metabolites in both healthy and diseased states. bioscientifica.comnih.gov

The integration of different omics datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) is a key goal of systems biology. bioscientifica.com Deuterated standards are essential for the metabolomics component, providing the accurate quantitative data needed to build and validate network models of steroid signaling pathways and their systemic effects. nih.gov

Advancements in Automated Sample Preparation and Micro-Sampling Techniques for Deuterated Analogs

A major bottleneck in steroid analysis is sample preparation, which traditionally involves time-consuming and manual procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). lcms.cz Recent advancements have focused on automating these processes to improve throughput, reduce human error, and enhance reproducibility. lcms.czresearchgate.net Fully automated systems can perform steps such as protein precipitation, filtration, and extraction, significantly reducing sample preparation time from over an hour to just a few minutes. lcms.cz These automated platforms are designed to handle the addition of internal standards, such as this compound, ensuring consistent and accurate quantification across large batches of samples. lcms.czresearchgate.net

Alongside automation, there is a growing trend towards micro-sampling, which involves collecting very small volumes of biological fluids (typically <50 µL). researchgate.net These techniques are less invasive and are particularly valuable in pediatric or animal studies. Two prominent micro-sampling methods are Dried Blood Spots (DBS) and Volumetric Absorptive Microsampling (VAMS). researchgate.netuni-augsburg.de

Dried Blood Spots (DBS): This technique involves spotting a small amount of blood onto filter paper. However, it can be affected by the volume of the spot and the blood's hematocrit level. uni-augsburg.de

Volumetric Absorptive Microsampling (VAMS): VAMS was developed to overcome the limitations of DBS. It uses a porous tip to absorb a precise volume of blood (e.g., 10 or 20 µL), which mitigates issues related to sample volume and hematocrit inhomogeneity. researchgate.netuni-augsburg.demdpi.com

Both VAMS and DBS samples are analyzed using LC-MS/MS, and the use of deuterated internal standards is critical to ensure accuracy. uni-augsburg.demdpi.com Studies have demonstrated the successful use of VAMS for the analysis of endogenous steroids, with deuterated standards added during the extraction process to correct for matrix effects and recovery variations. researchgate.netmdpi.com For example, a method for analyzing glucocorticoids from VAMS samples used deuterated cortisol and corticosterone (B1669441) as internal standards to achieve reliable quantification. mdpi.com The combination of micro-sampling with highly sensitive LC-MS/MS methods allows for robust steroid profiling from minimal sample volumes. nih.gov

The table below compares key features of traditional sampling with emerging micro-sampling techniques.

FeatureTraditional VenipunctureDried Blood Spot (DBS)Volumetric Absorptive Microsampling (VAMS)
Sample VolumeMilliliters (mL)Microliters (µL)Fixed volume, typically 10-30 µL
InvasivenessHighLow (finger prick)Low (finger prick)
Hematocrit EffectLow (analyzed in plasma/serum)High (can affect spot size and homogeneity)Low (collects a fixed volume, reducing HCT bias)
Internal Standard ApplicationAdded to plasma/serum during extractionAdded during extraction from paper punchAdded during extraction from absorptive tip
Key AdvantageEstablished reference rangesSimple collection and storageAccurate volume collection, reduced HCT effect

Q & A

Q. How is Levonorgestrel-D6 synthesized and characterized for use as an internal standard in analytical chemistry?

this compound is synthesized by incorporating six deuterium atoms at specific positions (typically 2,2,4,6,6,10) in the levonorgestrel molecule. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity (≥99% deuterated form). This process ensures minimal interference from the unlabeled compound (≤1% d0) in quantitative assays .

Q. What methodological considerations are critical when using this compound in LC-MS/MS bioanalytical assays?

Key steps include:

  • Preparing a mixed working internal standard (IS) solution (e.g., 80 ng/mL this compound in methanol) to spike into calibration standards and quality control (QC) samples .
  • Validating the IS against matrix effects (e.g., plasma proteins) to ensure consistent ion suppression/enhancement ratios between deuterated and unlabeled analytes .
  • Using inert solvents (e.g., ethanol, DMSO) for stock solutions to avoid degradation, with storage at -20°C for long-term stability .

Q. What solubility and stability properties of this compound are relevant for experimental design?

this compound is soluble in organic solvents: ~0.5 mg/mL in ethanol and ~5 mg/mL in DMSO or DMF. Stability is maintained for ≥4 years at -20°C. For assays, dissolve in degassed solvents to prevent oxidation, and avoid repeated freeze-thaw cycles to preserve isotopic integrity .

Advanced Research Questions

Q. How can researchers optimize MS/MS parameters to distinguish this compound from endogenous metabolites in complex biological matrices?

Optimization involves:

  • Collision energy tuning : Adjusting fragmentor voltages to isolate unique product ions (e.g., m/z transitions specific to deuterated vs. non-deuterated forms).
  • Chromatographic separation : Using reverse-phase columns (C18) with acetonitrile/water gradients to resolve isotopic peaks, minimizing co-elution with interfering substances .
  • Matrix-matched calibration : Spiking deuterated IS into blank matrix to account for ion suppression variability across samples .

Q. How should researchers address discrepancies in pharmacokinetic (PK) data when deuterium isotope effects alter this compound behavior?

Mitigation strategies include:

  • Cross-validation with non-deuterated standards : Parallel assays using non-deuterated levonorgestrel to quantify isotope effects on extraction recovery or ionization efficiency .
  • Tracer studies : Administering trace amounts of this compound in vivo to assess metabolic stability compared to the unlabeled drug, particularly in hepatic microsomal assays .

Q. What experimental protocols ensure the stability of this compound in long-term pharmacological studies?

Protocols include:

  • Photostability testing : Exposing samples to UV/VIS light to simulate storage conditions and quantifying degradation via LC-MS.
  • Thermal stress assays : Incubating solutions at 40°C for 72 hours to assess thermal decomposition rates.
  • pH-dependent stability profiling : Testing solubility and degradation in buffers across physiological pH ranges (1.2–7.4) .

Q. How can cross-reactivity between this compound and anti-progesterone antibodies be minimized in immunoassays?

  • Epitope mapping : Identify antibody-binding regions on levonorgestrel and confirm deuterium substitution does not overlap with these regions.
  • Competitive ELISA validation : Compare binding affinity of deuterated vs. non-deuterated compounds using serial dilutions to calculate cross-reactivity percentages .

Data Analysis & Contradiction Resolution

Q. What statistical approaches resolve contradictions in this compound recovery rates across heterogeneous sample batches?

  • Mixed-effects modeling : Account for batch-to-batch variability by including batch as a random effect in recovery rate calculations.
  • Standard addition method : Spiking known this compound concentrations into subsets of samples to quantify recovery bias and adjust data post-hoc .

Q. How do researchers validate the absence of deuterium/hydrogen exchange in this compound during in vitro metabolic assays?

  • High-resolution MS (HRMS) : Monitor exact mass shifts (Δm/z = 0.1 Da per deuterium) to detect hydrogen exchange in metabolites.
  • Isotopic dilution analysis : Compare peak area ratios of deuterated vs. non-deuterated fragments after enzymatic incubation .

Ethical & Practical Considerations

Q. What ethical guidelines govern the use of this compound in preclinical contraceptive research?

  • Animal welfare compliance : Adhere to protocols minimizing distress (e.g., non-invasive implantation methods for contraceptive pellets).
  • Data transparency : Disclose deuterated IS limitations in publications, including potential isotope effects on study conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.